molecular formula C20H24N6O10S4 B160555 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate CAS No. 134102-27-5

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

Cat. No.: B160555
CAS No.: 134102-27-5
M. Wt: 636.7 g/mol
InChI Key: WNNXOUAREUXOEN-CZFAVYDOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CS-461 involves multiple steps, starting with the preparation of the core cephalosporin structure. The process typically includes the following steps :

    Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.

    Introduction of the thiazole ring: This involves the incorporation of a thiazole moiety into the cephalosporin core.

    Functional group modifications: Various functional groups are introduced to enhance the antibacterial activity and stability of the compound.

Industrial Production Methods

Industrial production of CS-461 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

CS-461 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.

    Reduction: This involves the gain of electrons or the removal of oxygen, resulting in the reduction of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

CS-461 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying β-lactam antibiotics and their mechanisms of action.

    Biology: Employed in research on bacterial resistance and the development of new antibiotics.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

CS-461 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately causes cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

    Cefotaxime: Another cephalosporin antibiotic with a similar mechanism of action.

    Ceftriaxone: Known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

    Cefuroxime: Effective against a wide range of bacterial infections.

Uniqueness of CS-461

CS-461 is unique due to its potent antibacterial activity and low acute toxicity in animal models. It has shown effectiveness against a variety of bacteria, including resistant strains, making it a valuable compound in the fight against bacterial infections .

Properties

CAS No.

134102-27-5

Molecular Formula

C20H24N6O10S4

Molecular Weight

636.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate

InChI

InChI=1S/C20H22N6O6S3.H2O4S/c1-9-12(3-4-27)35-8-25(9)5-10-6-33-18-14(17(29)26(18)15(10)19(30)31)23-16(28)13(24-32-2)11-7-34-20(21)22-11;1-5(2,3)4/h7-8,14,18,27H,3-6H2,1-2H3,(H3-,21,22,23,28,30,31);(H2,1,2,3,4)/b24-13+;/t14-,18-;/m1./s1

InChI Key

WNNXOUAREUXOEN-CZFAVYDOSA-N

Isomeric SMILES

CC1=C(SC=[N+]1CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CCO.OS(=O)(=O)[O-]

SMILES

CC1=C(SC=[N+]1CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CCO.OS(=O)(=O)[O-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CCO.OS(=O)(=O)[O-]

Synonyms

7-(2-(2-aminothiazol-4-yl)-2--methoxyiminoacetamido)-3-(5-(2-hydroxyethyl)-4-methylthiazoliomethyl)-3-cephem-4-carboxylate sulfate
CS 461
CS-461

Origin of Product

United States

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